molecular formula C15H24N6O4 B1194656 Valomaciclovir CAS No. 195157-34-7

Valomaciclovir

Cat. No.: B1194656
CAS No.: 195157-34-7
M. Wt: 352.39 g/mol
InChI Key: ATSZELKUSAREPW-ZJUUUORDSA-N
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Description

Valomaciclovir is an investigational antiviral compound primarily studied for its potential in treating herpes zoster (shingles) and other viral infections. It is a prodrug of valaciclovir, which means it is converted into the active drug within the body. This compound has shown promise due to its broad-spectrum antiviral activity against various herpesviruses, including Epstein-Barr virus, varicella-zoster virus, and herpes simplex virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valomaciclovir is synthesized through a series of chemical reactions involving the esterification of valaciclovir. The process typically involves the reaction of valaciclovir with stearic acid under specific conditions to form this compound stearate . The reaction conditions include controlled temperature and pH to ensure the successful formation of the ester bond.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Valomaciclovir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include valaciclovir, stearic acid, and various intermediate compounds depending on the specific reaction conditions .

Scientific Research Applications

Valomaciclovir has been extensively studied for its antiviral properties. Its applications include:

Mechanism of Action

Valomaciclovir exerts its antiviral effects by inhibiting viral DNA polymerase, an enzyme essential for viral replication. Once inside the body, this compound is converted to valaciclovir, which is further metabolized to acyclovir. Acyclovir is then phosphorylated to its active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in chain termination and inhibition of viral DNA synthesis .

Comparison with Similar Compounds

Valomaciclovir is similar to other antiviral compounds such as valaciclovir, acyclovir, and famciclovir. it has unique properties that make it distinct:

Similar Compounds

This compound’s unique properties and potential advantages make it a promising candidate for further research and development in antiviral therapy.

Properties

CAS No.

195157-34-7

Molecular Formula

C15H24N6O4

Molecular Weight

352.39 g/mol

IUPAC Name

[(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4-hydroxybutyl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C15H24N6O4/c1-8(2)10(16)14(24)25-4-3-9(6-22)5-21-7-18-11-12(21)19-15(17)20-13(11)23/h7-10,22H,3-6,16H2,1-2H3,(H3,17,19,20,23)/t9-,10+/m1/s1

InChI Key

ATSZELKUSAREPW-ZJUUUORDSA-N

SMILES

CC(C)C(C(=O)OCCC(CN1C=NC2=C1N=C(NC2=O)N)CO)N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC[C@H](CN1C=NC2=C1N=C(NC2=O)N)CO)N

Canonical SMILES

CC(C)C(C(=O)OCCC(CN1C=NC2=C1N=C(NC2=O)N)CO)N

Origin of Product

United States

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